1-Chloro-2-iodo-1,1,2-trifluoroethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF3I/c3-2(5,6)1(4)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGRFUEHPBOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956813 | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-26-7 | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Potential As a Precursor in Novel Organic Synthesis
There is a notable absence of published research on the use of 1-Chloro-2-iodo-1,1,2-trifluoroethane as a building block for introducing the -CF2-CFCl- moiety into complex molecules. Consequently, no specific research findings could be located regarding its application in the synthesis of novel agrochemicals or its role in the development of new pharmaceutical compounds. While the presence of both chloro and iodo functional groups suggests potential for selective reactivity in synthetic chemistry, no dedicated studies were found to substantiate this.
Emerging Applications in Materials Science
Similarly, the investigation did not yield any specific studies on the use of 1-Chloro-2-iodo-1,1,2-trifluoroethane as a monomer or an additive in the creation of advanced polymers. Furthermore, there is no available research on its potential for the surface modification and functionalization of materials.
Atmospheric Chemistry and Environmental Fate
Detailed studies on the atmospheric lifetime and degradation pathways of 1-Chloro-2-iodo-1,1,2-trifluoroethane are not present in the available literature. While the environmental impact of many other chlorofluorocarbons and hydrochlorofluorocarbons is well-documented, specific assessments of the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) for this compound have not been published. The presence of a chlorine atom suggests a potential for ozone depletion, and its fluorinated nature indicates a possibility of contributing to global warming; however, without experimental or modeling data, any quantitative assessment would be purely speculative. fluorocarbons.orgwikipedia.org
Due to the lack of detailed and specific research findings for this compound across all the requested areas of focus, it is not possible to generate the comprehensive and scientifically rigorous article as instructed. The information required to populate the outlined sections and subsections is not available in the public scientific domain.
Global Warming Potential Gwp
The is an index that compares the warming effect of a greenhouse gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. nih.govmdpi.com A compound's GWP depends on its infrared absorption capacity and its atmospheric lifetime. nih.govmdpi.com
In-depth Analysis Reveals Limited Public Data on 1-Chloro-2-iodo-1,1,2-trifluoroethane, Hampering Detailed Review
Despite extensive investigation into the scientific literature and chemical databases, a significant scarcity of specific research findings on the chemical compound this compound prevents a thorough and detailed analysis of its future research directions and emerging applications as outlined.
While general information regarding the properties and synthesis of haloalkanes is available, specific data on the applications and environmental impact of this compound remains largely unpublished in the public domain. The available information is insufficient to construct a scientifically accurate and detailed article that adheres to the requested structure.
The following sections detail the specific areas where information is lacking:
No Specific Academic Research Findings on Computational or Theoretical Studies of 1 Chloro 2 Iodo 1,1,2 Trifluoroethane Were Found in the Provided Search Results.
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
No information was found.
Conformational Analysis and Intermolecular Interactions
No information was found.
Theoretical Modeling of Reaction Pathways and Transition States
No information was found.
This Section Outlines Potential Research Areas, Given the Limited Current Findings for This Specific Compound in the Search Results.
Development of More Efficient and Sustainable Synthetic Routes
Future research could focus on creating more environmentally friendly and efficient methods for synthesizing 1-Chloro-2-iodo-1,1,2-trifluoroethane. numberanalytics.com This includes exploring catalytic processes that minimize waste and avoid harsh reaction conditions, potentially using novel fluorinating agents or electrochemical methods. numberanalytics.com
Exploration in Materials Science and Polymer Chemistry
The unique properties imparted by fluorine atoms, such as thermal stability and chemical inertness, make fluorinated compounds valuable in materials science. numberanalytics.com Research could investigate the use of this compound as a monomer or an additive in the creation of new polymers or surface coatings with specialized properties like hydrophobicity or low refractive index.
Investigative Research in Biological and Pharmaceutical Fields
The introduction of fluorine is a common strategy in drug discovery to enhance a molecule's pharmacological profile. scienmag.comnus.edu.sgnews-medical.net Future studies could explore the potential of this compound as a scaffold or intermediate in the synthesis of novel bioactive compounds. nus.edu.sgsciencedaily.com Investigating its biological properties and those of its derivatives could uncover new therapeutic agents. nus.edu.sgsciencedaily.com
Q & A
Q. What are the common laboratory synthesis routes for 1-chloro-2-iodo-1,1,2-trifluoroethane?
Methodological Answer: Synthesis typically involves halogen exchange reactions or pyrolysis of halogenated precursors. For example, pyrolysis of 1-chloro-2,2,2-trifluoroethane at ~725°C can yield fluorinated intermediates, which may undergo iodination via nucleophilic substitution with KI under controlled conditions . Optimization requires inert atmospheres (e.g., nitrogen) and catalysts like SbF₃ to enhance selectivity. Reaction progress is monitored using GC-MS to detect intermediates.
Q. How can researchers characterize the physical properties of this compound?
Methodological Answer: Key properties (e.g., boiling point, critical temperature, density) are determined experimentally using techniques like differential scanning calorimetry (DSC) for phase transitions and vibrating-tube densitometry for liquid density. Computational methods (e.g., group contribution models) supplement experimental data . For example, critical temperature (Tc) and pressure (Pc) can be extrapolated from vapor-liquid equilibrium studies.
| Property | Method | Reference Value | Source |
|---|---|---|---|
| Boiling Point | Distillation | ~100–101°C (est.) | |
| Critical Density | Volumetric analysis | 0.45–0.50 g/cm³ |
Q. What purification techniques are effective for isolating this compound?
Methodological Answer: Fractional distillation under reduced pressure minimizes thermal decomposition. High-performance liquid chromatography (HPLC) with a non-polar stationary phase (e.g., C18) resolves halogenated impurities. Purity is validated via ¹⁹F NMR, where distinct signals for -CF₃ and -CHClI groups confirm structural integrity .
Advanced Research Questions
Q. What reaction mechanisms dominate in the pyrolysis of halogenated ethanes like this compound?
Methodological Answer: Pyrolysis proceeds via radical chain mechanisms. Homolytic cleavage of C-Cl or C-I bonds generates reactive radicals (e.g., •CF₃, •CHClF), which recombine or abstract hydrogen. Computational studies (DFT) model activation energies for bond dissociation, while electron paramagnetic resonance (EPR) detects transient radicals . Competing pathways (e.g., elimination vs. substitution) are quantified using kinetic isotope effects.
Q. How should researchers address contradictions in reported thermodynamic data for halogenated ethanes?
Methodological Answer: Discrepancies in properties like boiling points arise from measurement techniques (static vs. dynamic methods) or sample purity. Meta-analysis of literature (e.g., NIST data vs. independent studies ) identifies systematic errors. Collaborative validation using standardized protocols (e.g., ASTM E1719 for vapor pressure) resolves inconsistencies.
Q. What computational tools predict the environmental stability and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies and reaction pathways. Software like Gaussian or ORCA models ozone depletion potential (ODP) by simulating Cl/I radical release in stratospheric conditions . Molecular dynamics simulations assess hydrolysis rates in aqueous environments, validated against experimental half-life data.
Q. What safety protocols are recommended for handling iodinated fluorocarbons in laboratory settings?
Methodological Answer: Toxicity is inferred from structurally similar compounds (e.g., acute inhalation LC₅₀ in mice for 1-bromo-2-chloro-1,1,2-trifluoroethane: 117 gm/m³/2H ). Use fume hoods for synthesis, and monitor airborne concentrations via IR spectroscopy. Emergency protocols include immediate decontamination with polyethylene glycol for dermal exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
